

Spectroscopic and Experimental Data for 2-Ethoxyoctan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxyoctan-1-amine

Cat. No.: B15310449

[Get Quote](#)

A comprehensive search for publicly available spectroscopic data and experimental protocols for **2-Ethoxyoctan-1-amine** did not yield specific results for this compound. The information detailed below pertains to the closest available structural analog, 2-Ethoxyethylamine, and is intended to serve as a reference guide for researchers and professionals in drug development.

Executive Summary

This document addresses the request for in-depth technical information, including spectroscopic data and experimental methodologies, for **2-Ethoxyoctan-1-amine**. Despite a thorough search of scientific databases and chemical literature, no specific experimental data for **2-Ethoxyoctan-1-amine** could be located. This suggests that the compound may not be well-characterized in publicly accessible literature.

To provide relevant information, this guide presents a summary of the available spectroscopic data for a related, simpler compound, 2-Ethoxyethylamine. This includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Additionally, a general experimental protocol for the synthesis of primary amines is provided, which can be adapted for the synthesis of compounds like **2-Ethoxyoctan-1-amine**. A workflow for the spectroscopic analysis of a novel compound is also presented in a visual format.

Spectroscopic Data for 2-Ethoxyethylamine

The following tables summarize the available spectroscopic data for 2-Ethoxyethylamine (CAS: 110-76-9), a structural analog of **2-Ethoxyoctan-1-amine**.

Table 1: ^1H NMR Spectroscopic Data for 2-Ethoxyethylamine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in a quantitative tabular format in search results.			

Note: While a ^1H NMR spectrum for 2-Ethoxyethylamine is available from commercial suppliers, the detailed peak assignments and coupling constants were not found in the search results.

Table 2: ^{13}C NMR Spectroscopic Data for 2-Ethoxyethylamine

Chemical Shift (ppm)	Assignment
Data not available in a quantitative tabular format in search results.	

Note: Publicly available ^{13}C NMR data for 2-Ethoxyethylamine was not found in a detailed, tabulated format.

Table 3: Mass Spectrometry Data for 2-Ethoxyethylamine

m/z	Relative Intensity (%)	Ion
30	100	$[\text{CH}_4\text{N}]^+$
44	26.4	$[\text{C}_2\text{H}_6\text{N}]^+$
45	19.07	$[\text{C}_2\text{H}_5\text{O}]^+$
28	14.32	$[\text{CH}_2\text{N}]^+$ or $[\text{C}_2\text{H}_4]^+$
27	14.16	$[\text{C}_2\text{H}_3]^+$
29	13.01	$[\text{C}_2\text{H}_5]^+$

Data obtained from Electron Ionization (EI) Mass Spectrometry.^[1]

Table 4: Infrared (IR) Spectroscopy Data for 2-Ethoxyethylamine

Wavenumber (cm ⁻¹)	Description
Qualitative data indicates the presence of N-H, C-H, and C-O stretching and bending vibrations. Specific peak positions were not available in a tabular format.	

Note: FTIR spectra for 2-Ethoxyethylamine are available, but a quantitative list of absorption bands was not provided in the search results.

Experimental Protocols

General Synthesis of Primary Amines via Reductive Amination

The synthesis of primary amines such as **2-Ethoxyoctan-1-amine** can be achieved through various methods. One common and versatile method is the reductive amination of an aldehyde or ketone. The following is a general protocol that can be adapted for the synthesis of **2-Ethoxyoctan-1-amine** from 2-ethoxyoctanal.

Materials:

- 2-ethoxyoctanal (starting material)
- Ammonia (or a source of ammonia, e.g., ammonium acetate)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

- Hydrochloric acid (for salt formation and purification)
- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

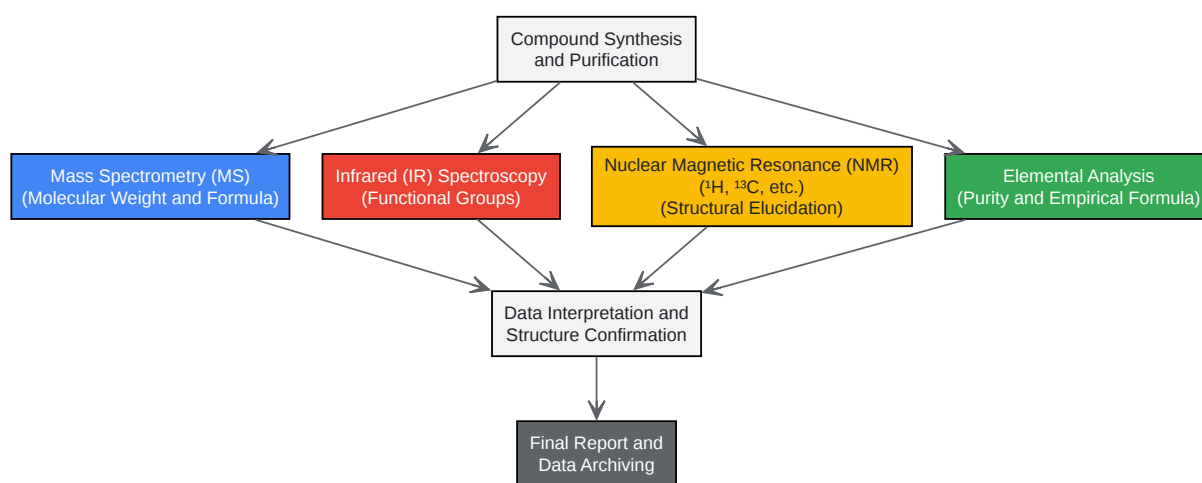
Procedure:

- Dissolve 2-ethoxyoctanal in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add an excess of the ammonia source to the solution. The reaction mixture is stirred at room temperature to form the corresponding imine intermediate. The progress of imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.
- Once imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. The temperature should be controlled, as the reduction can be exothermic.
- The reaction is stirred until the imine is completely reduced to the amine. Reaction progress is monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, the reaction is quenched by the careful addition of water or a dilute acid solution.
- The pH of the solution is adjusted with a base (e.g., sodium hydroxide) to make it alkaline.
- The aqueous layer is extracted multiple times with an organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.
- The crude product can be purified by distillation or column chromatography. For characterization, the amine can be converted to its hydrochloride salt by treating the free amine with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol).

Visualizations

Workflow for Spectroscopic Analysis of a Synthesized Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, such as **2-Ethoxyoctan-1-amine**, using various spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for Compound Characterization.

This guide provides a foundational understanding based on an available analog due to the absence of specific data for **2-Ethoxyoctan-1-amine**. Researchers seeking to work with this compound would need to perform its synthesis and subsequent spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic and Experimental Data for 2-Ethoxyoctan-1-amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15310449#spectroscopic-data-for-2-ethoxyoctan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com